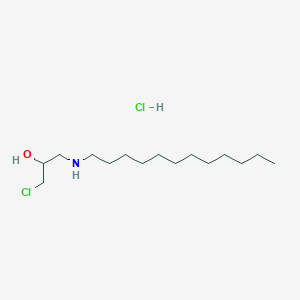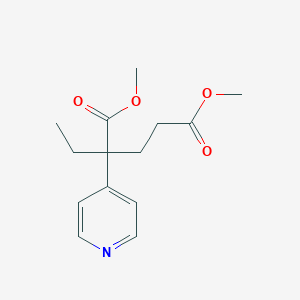
1-Chloro-3-(dodecylamino)propan-2-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-(dodecylamino)propan-2-ol;hydrochloride is a chemical compound with the molecular formula C15H32ClNO. It is known for its unique structure, which includes a chloro group, a dodecylamino group, and a propan-2-ol moiety. This compound is often used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-(dodecylamino)propan-2-ol;hydrochloride typically involves the reaction of 1-chloro-2,3-epoxypropane with dodecylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
1-chloro-2,3-epoxypropane+dodecylamine→1-Chloro-3-(dodecylamino)propan-2-ol
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reactants. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-3-(dodecylamino)propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to form different amine derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted amines, while oxidation reactions can produce ketones or aldehydes.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-(dodecylamino)propan-2-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular membranes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the formulation of various industrial products, such as surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-(dodecylamino)propan-2-ol;hydrochloride involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular functions. Additionally, it may interact with specific enzymes, inhibiting their activity and leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
- 1-Chloro-3-(propan-2-ylamino)propan-2-ol;hydrochloride
- 1-Chloro-3-(hexylamino)propan-2-ol;hydrochloride
Comparison: 1-Chloro-3-(dodecylamino)propan-2-ol;hydrochloride is unique due to its long dodecyl chain, which imparts distinct hydrophobic properties. This makes it more effective in applications requiring amphiphilic characteristics compared to shorter-chain analogs. Its ability to integrate into lipid bilayers and interact with hydrophobic environments sets it apart from similar compounds with shorter alkyl chains.
Eigenschaften
CAS-Nummer |
152102-87-9 |
|---|---|
Molekularformel |
C15H33Cl2NO |
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
1-chloro-3-(dodecylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H32ClNO.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-17-14-15(18)13-16;/h15,17-18H,2-14H2,1H3;1H |
InChI-Schlüssel |
WBSRQNQSVUVGBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNCC(CCl)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(7-Methyl-2H-furo[2,3-f][1,3]benzodioxol-6-yl)benzene-1,3-diol](/img/structure/B12544704.png)
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]-](/img/structure/B12544706.png)





![Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]-](/img/structure/B12544725.png)

![2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one](/img/structure/B12544748.png)
![3-[(3-Chlorophenyl)methylidene]piperazine-2,5-dione](/img/structure/B12544749.png)



